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Compound of Interest

Compound Name: ELN318463

Cat. No.: B8106693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Osimertinib (Compound

X), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI),

with other clinically relevant alternatives. The data presented is compiled from independent

studies to offer a comprehensive overview of their relative potencies against wild-type EGFR

and various clinically important mutant forms. Detailed experimental protocols for key binding

affinity assays are also provided to support further research and verification.

Data Presentation: Comparative Binding Affinities of
EGFR Tyrosine Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

Osimertinib and its alternatives—Gefitinib, Erlotinib, and Afatinib—against wild-type EGFR and

key activating and resistance mutations. Lower IC50 values indicate greater potency.
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Compound
EGFR WT
(IC50, nM)

EGFR L858R
(IC50, nM)

EGFR Exon 19
Deletion (IC50,
nM)

EGFR T790M
(IC50, nM)

Osimertinib ~200-500 ~1-15 ~1-15 ~1-15

Gefitinib ~100-2000 ~5-100 ~2-50 >1000

Erlotinib ~60-2000 ~5-50 ~2-50 >1000

Afatinib ~10-100 ~0.5-10 ~0.5-10 ~10-100

Note: The IC50 values are approximate ranges compiled from multiple independent studies

and can vary based on specific experimental conditions.

Experimental Protocols
Detailed methodologies for commonly employed assays to determine the binding affinity of

kinase inhibitors are outlined below.

In Vitro Kinase Assay for IC50 Determination (ADP-Glo™
Kinase Assay)
This biochemical assay measures the direct inhibitory effect of a compound on the purified

EGFR enzyme.[1][2][3][4]

Materials:

Recombinant Human EGFR (wild-type or mutant)

Test Compounds (Osimertinib and alternatives) dissolved in DMSO

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[3]

ATP

Substrate (e.g., a poly(Glu, Tyr) peptide)

ADP-Glo™ Kinase Assay Kit (Promega)
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White, opaque 384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

Further dilute these into the Kinase Reaction Buffer to achieve the desired final

concentrations. The final DMSO concentration in the assay should not exceed 1%.

Assay Plate Setup:

Add 1 µL of each compound dilution to the wells of a 384-well plate.

For positive control (no inhibition), add 1 µL of Kinase Reaction Buffer with the same

DMSO concentration.

For negative control (no kinase activity), add 1 µL of Kinase Reaction Buffer with DMSO.

Enzyme Addition: Add 2 µL of the diluted EGFR enzyme solution to all wells except the

negative control wells. Add 2 µL of Kinase Dilution Buffer to the negative control wells.

Reaction Initiation: Add 2 µL of a mixture of the substrate and ATP to all wells to start the

kinase reaction.

Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for 60 minutes.

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the

generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for

30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:
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Subtract the average luminescence of the negative control wells from all other wells.

Calculate the percent inhibition for each compound concentration relative to the positive

control (0% inhibition) and a no-enzyme control (100% inhibition).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the association (ka) and

dissociation (kd) rates of an inhibitor binding to its target, from which the equilibrium

dissociation constant (Kd) can be calculated (Kd = kd/ka).

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Recombinant Human EGFR (ligand)

Test Compounds (analytes)

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Running buffer (e.g., HBS-EP+)

Amine coupling kit (EDC, NHS, ethanolamine)

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

Ligand Immobilization:

Activate the sensor chip surface by injecting a mixture of EDC and NHS.
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Inject the EGFR solution over the activated surface to allow for covalent coupling via

primary amine groups.

Inject ethanolamine to deactivate any remaining active esters on the surface.

Analyte Injection:

Prepare a series of dilutions of the test compound in running buffer.

Inject the compound solutions sequentially over the immobilized EGFR surface at a

constant flow rate. A blank injection of running buffer is used for double referencing.

Kinetic Analysis:

Monitor the binding events in real-time as sensorgrams (response units vs. time).

After each compound injection, flow running buffer over the chip to monitor the

dissociation phase.

Between different compound injections, inject the regeneration solution to remove any

bound analyte and prepare the surface for the next cycle.

Data Analysis:

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka) and the dissociation rate constant (kd).

Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC) for
Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction, including the binding affinity (Kd),

stoichiometry (n), and enthalpy (ΔH).

Materials:
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Isothermal Titration Calorimeter

Recombinant Human EGFR

Test Compounds

Matched buffer for both protein and compound solutions

Procedure:

Sample Preparation:

Prepare the EGFR solution in a suitable buffer and load it into the sample cell.

Prepare the test compound solution in the exact same buffer and load it into the injection

syringe. The concentration of the compound in the syringe is typically 10-20 times higher

than the protein concentration in the cell.

Degas both solutions to prevent air bubbles.

Titration:

Perform a series of small, sequential injections of the compound solution from the syringe

into the protein solution in the sample cell.

Measure the heat change after each injection.

Data Analysis:

The raw data is a series of heat-flow peaks corresponding to each injection.

Integrate the area under each peak to determine the heat change per injection.

Plot the heat change per mole of injectant against the molar ratio of the compound to the

protein.

Fit the resulting binding isotherm to a suitable binding model to determine the binding

affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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